An In-depth Technical Guide to N-[2-(3-methoxyphenyl)ethyl]benzamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-[2-(3-methoxyphenyl)ethyl]benzamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of N-[2-(3-methoxyphenyl)ethyl]benzamide, a member of the N-phenethylbenzamide class of compounds. While specific research on this particular analog is limited, this guide consolidates available information on its chemical structure, a reliable synthesis protocol, and its predicted physicochemical properties. By drawing on data from structurally related compounds, particularly its di-methoxy analog Riparin B, we explore its potential biological activities and lay the groundwork for future research. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis and evaluation of novel benzamide derivatives as potential therapeutic agents.
Introduction and Rationale
The N-phenethylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a methoxy group on the phenethylamine ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile. N-[2-(3-methoxyphenyl)ethyl]benzamide represents an intriguing, yet underexplored, analog within this class. Its structural similarity to naturally occurring and synthetic bioactive compounds suggests a high potential for therapeutic applications. This guide aims to provide the foundational knowledge necessary to synthesize and investigate this promising molecule.
Chemical Structure and Identification
N-[2-(3-methoxyphenyl)ethyl]benzamide is an amide formed from the condensation of 3-methoxyphenethylamine and benzoyl chloride. It consists of a central amide linkage, a benzoyl group, and a 3-methoxyphenethyl group.
Key Identifiers:
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IUPAC Name: N-[2-(3-methoxyphenyl)ethyl]benzamide
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Molecular Formula: C₁₆H₁₇NO₂
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Molecular Weight: 255.31 g/mol
2.1. 2D and 3D Structural Representations
Note: Placeholder images are used for 2D and 3D structures. In a real-world application, these would be generated using chemical drawing software.
Caption: 2D and 3D representations of N-[2-(3-methoxyphenyl)ethyl]benzamide.
Physicochemical Properties (Predicted)
Due to the limited experimental data for N-[2-(3-methoxyphenyl)ethyl]benzamide, the following physicochemical properties are predicted based on its structure and data from closely related analogs, such as N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.[1] These values serve as a valuable starting point for experimental design.
| Property | Predicted Value | Notes |
| Molecular Weight | 255.31 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~2.5 - 3.0 | Predicted based on analogs. Indicates good lipid solubility. |
| Hydrogen Bond Donors | 1 | The N-H group of the amide. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the methoxy oxygen. |
| Rotatable Bonds | 5 | Indicative of conformational flexibility. |
| Topological Polar Surface Area | 38.3 Ų | Similar to related benzamides.[2] |
| Boiling Point | > 300 °C | Estimated to be high due to the amide group and molecular weight. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol, dichloromethane); sparingly soluble in water. | Typical for this class of compounds. |
Synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide
The most direct and efficient synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide is via the Schotten-Baumann reaction, which involves the acylation of a primary amine with an acid chloride in the presence of a base.[3][4][5][6][7]
4.1. Reaction Scheme
Caption: Synthesis of N-[2-(3-methoxyphenyl)ethyl]benzamide.
4.2. Detailed Experimental Protocol
This protocol is adapted from a general method for the preparation of benzamides.[8]
Materials:
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Benzoyl chloride (CAS: 98-88-4)[12]
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Dichloromethane (DCM)
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Sodium hydroxide (NaOH), 4M aqueous solution
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Distilled water
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, including a round-bottom flask, dropping funnel, and separatory funnel
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Magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 3-methoxyphenethylamine (1.0 equivalent) in dichloromethane (approx. 3 mL per mmol of amine).
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Base Addition: To the stirred solution, add a 4M aqueous solution of sodium hydroxide (1.2 equivalents). Stir the biphasic mixture for 5 minutes.
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Acylation: Cool the mixture in an ice bath to 0°C. Add benzoyl chloride (1.2 equivalents) dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains low.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
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Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 ethyl acetate/petroleum ether).
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Work-up: Once the reaction is complete, add distilled water (approx. 20 mL) to the reaction mixture and transfer it to a separatory funnel.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization (Predicted)
While experimental spectra are not available, the expected features of the NMR and mass spectra can be predicted based on the molecular structure and data from similar compounds.
5.1. ¹H NMR Spectroscopy
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Amide Proton (N-H): A broad singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm.
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Benzoyl Aromatic Protons: A multiplet corresponding to the five protons of the benzoyl ring will appear between δ 7.4-7.8 ppm.
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Methoxyphenyl Aromatic Protons: The four protons on the 3-methoxyphenyl ring will resonate between δ 6.7-7.3 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.
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Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8 ppm.
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Ethyl Protons (-CH₂-CH₂-): Two triplets will be observed, one for the -CH₂-N- group (around δ 3.6 ppm) and another for the Ar-CH₂- group (around δ 2.9 ppm).
5.2. ¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
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Aromatic Carbons: Signals between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in the methoxyphenyl ring (around δ 160 ppm).
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Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
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Ethyl Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, approximately at δ 41 ppm (-CH₂-N-) and δ 35 ppm (Ar-CH₂-).
5.3. Mass Spectrometry
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Molecular Ion Peak (M⁺): Expected at m/z = 255.
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[M+H]⁺ Peak: Expected at m/z = 256 in ESI-MS.
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Key Fragmentation Peaks: Expect to see fragments corresponding to the benzoyl cation (m/z = 105) and the 3-methoxyphenethyl fragment.
Potential Biological Activities and Therapeutic Applications
Direct biological studies on N-[2-(3-methoxyphenyl)ethyl]benzamide have not been published. However, based on its structural similarity to other well-characterized benzamides, several potential activities can be inferred.
6.1. Rationale for Investigation
Caption: Rationale for investigating the biological activity.
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Anti-inflammatory and Antinociceptive Activity: The most closely related, well-studied compound is N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as Riparin B. This natural product has demonstrated significant anti-inflammatory, antinociceptive (pain-relieving), and antioxidant activities.[1] It is highly probable that N-[2-(3-methoxyphenyl)ethyl]benzamide shares some of these properties.
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Antimicrobial and Anticancer Potential: The broader class of benzamide derivatives has been extensively explored for various therapeutic applications. Numerous studies have reported significant antimicrobial and anticancer activities for various substituted benzamides.[8][13] The methoxyphenyl moiety, in particular, is a common feature in many anticancer agents.[1][7]
Safety and Handling
No specific safety data sheet (MSDS) is available for N-[2-(3-methoxyphenyl)ethyl]benzamide. Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
For the starting materials:
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3-Methoxyphenethylamine: Causes severe skin burns and eye damage.[14]
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Benzoyl Chloride: Is a corrosive liquid with a pungent odor.[12]
Conclusion and Future Directions
N-[2-(3-methoxyphenyl)ethyl]benzamide is a readily synthesizable compound with a high potential for interesting biological activity. This guide provides a solid foundation for its preparation and characterization. Future research should focus on:
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Experimental Verification: Confirming the predicted physicochemical and spectroscopic properties.
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Biological Screening: A comprehensive screening of its anti-inflammatory, analgesic, antimicrobial, and anticancer activities is warranted.
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of further analogs to understand the role of the methoxy group's position and other substitutions on biological activity.
The exploration of this and related compounds could lead to the discovery of novel therapeutic agents.
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- Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
- Kubikova, L., et al. (2001). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 6(3), 299-313.
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC . (2024, May 4). Retrieved March 7, 2026, from [Link]
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